Methyl 3-iodo-2,2-dimethylpropanoate
Description
Methyl 3-iodo-2,2-dimethylpropanoate (CAS: ethyl 3-iodo-2,2-dimethylpropanoate referenced in and ) is a branched ester featuring a tertiary carbon center substituted with an iodine atom. Its structure comprises a methyl ester group, two methyl substituents at the β-position, and an iodine atom at the γ-position. Its iodine atom enhances electrophilicity, making it amenable to cross-coupling reactions or nucleophilic substitutions.
Properties
CAS No. |
150349-54-5 |
|---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
methyl 3-iodo-2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 |
InChI Key |
CMXCNXJZKXRQNL-UHFFFAOYSA-N |
SMILES |
CC(C)(CI)C(=O)OC |
Canonical SMILES |
CC(C)(CI)C(=O)OC |
Synonyms |
methyl-2-(iodomethyl)-2-methylpropionate |
Origin of Product |
United States |
Comparison with Similar Compounds
Variation in Ester Groups
Ethyl 3-Iodo-2,2-dimethylpropanoate
- Structure : Ethyl ester replaces the methyl group.
- Ethyl esters generally exhibit slower hydrolysis rates due to steric hindrance, which could influence their stability in synthetic pathways ().
Methyl 3-Hydroxy-2,2-dimethylpropanoate
- Structure : Iodine replaced by a hydroxyl group.
- Properties : The hydroxyl group introduces polarity, enhancing water solubility. However, it also increases susceptibility to oxidation and hydrogen bonding. Safety data indicate hazards such as skin irritation (H315, H319) and respiratory sensitivity (H335) ().
- Applications: Used in synthesizing N-alkylpropanamides and amino acid esters via reactions with amines ().
Substituent Variations
Methyl 3-Bromo-2,2-dimethylpropanoate
- Structure : Bromine replaces iodine.
- Reactivity : Bromine, being less electronegative than iodine, reduces electrophilicity at the γ-carbon. However, it remains a competent leaving group for nucleophilic substitutions. The molecular formula (C₆H₁₁BrO₂) and SMILES (CC(C)(CBr)C(=O)OC) highlight its structural similarity ().
Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Structure : Incorporates a 4-chlorophenyl and hydroxyl group.
- Bioactivity : Demonstrates potent histone deacetylase (HDAC) inhibition, with derivatives showing IC₅₀ values as low as 0.69 µM against HeLa cells, outperforming doxorubicin (IC₅₀: 2.29 µM) ().
- Synthetic Utility : Serves as a precursor for antiproliferative agents via hydrolysis to carboxylic acids or acetylation ().
Ethyl 3-Amino-2,2-dimethylpropanoate
- Structure: Amino group replaces iodine.
- Functionality: The amino group enables salt formation (e.g., hydrochlorides) and participation in amide coupling reactions, expanding utility in peptide-like drug design ().
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